2-Bromo-2-chloropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

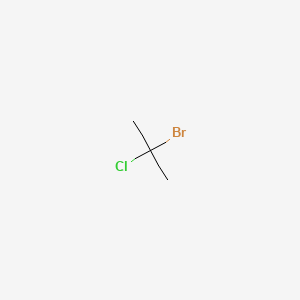

3D Structure

Properties

IUPAC Name |

2-bromo-2-chloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c1-3(2,4)5/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQXISYCKHFJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177669 | |

| Record name | 2-Bromo-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2310-98-7 | |

| Record name | Propane, 2-bromo-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2310-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002310987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2-chloropropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a halogenated alkane that serves as a versatile building block in organic synthesis. Its unique structure, containing both bromine and chlorine atoms on the same tertiary carbon, imparts specific reactivity that makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its applications in organic synthesis, and a generalized experimental protocol for its use in Grignard reactions.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | [1][2] |

| Molecular Weight | 157.44 g/mol | [2] |

| CAS Number | 2310-98-7 | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 1.533 g/cm³ | [1] |

| Boiling Point | 95.6 °C at 760 mmHg | [1] |

| Flash Point | 17.5 °C | [1] |

| Vapor Pressure | 51.6 mmHg at 25°C | [1] |

| Refractive Index | 1.467 | [1] |

| Solubility | Generally more soluble in polar organic solvents like alcohols and acetone; limited solubility in non-polar solvents such as hexane (B92381) and water. | [4] |

Synthesis

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in various organic reactions. Its reactivity is centered around the carbon-halogen bonds, which can undergo nucleophilic substitution and elimination reactions. One of the key applications of similar alkyl halides is in the formation of Grignard reagents, which are powerful tools for carbon-carbon bond formation.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction utilizing this compound as a reactant is not widely available in the searched literature, a generalized workflow for a Grignard reaction, a common application for such compounds, is presented below. This should be considered a representative example, and reaction conditions should be optimized for specific substrates and desired products.

General Protocol for Grignard Reaction using a Haloalkane

Objective: To form a Grignard reagent from a haloalkane and react it with a carbonyl compound to form an alcohol.

Materials:

-

Haloalkane (e.g., this compound)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Carbonyl compound (e.g., aldehyde, ketone, or ester)

-

Iodine crystal (as an initiator)

-

Dry glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

Preparation of Glassware and Reagents: All glassware must be rigorously dried to exclude moisture, which quenches the Grignard reagent. The solvent (diethyl ether or THF) must be anhydrous.

-

Formation of the Grignard Reagent:

-

Place magnesium turnings in the round-bottom flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Prepare a solution of the haloalkane in the anhydrous solvent in a dropping funnel.

-

Add a small amount of the haloalkane solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, indicated by a color change and/or bubble formation.

-

Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.

-

-

Reaction with Carbonyl Compound:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of the carbonyl compound in the anhydrous solvent dropwise to the Grignard reagent.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period to ensure completion.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

-

Purification: The crude product can be purified by techniques such as distillation or column chromatography.

Visualizations

Grignard Reaction Workflow

Caption: A generalized workflow for a Grignard reaction.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a route to a variety of functionalized molecules. While detailed experimental protocols for its synthesis and specific reactions are not always readily available in general chemical literature, its properties and the known reactivity of similar haloalkanes provide a strong basis for its application in research and development. The provided information and generalized protocols aim to serve as a useful resource for scientists and professionals in the field.

References

Technical Guide: 2-Bromo-2-chloropropane (CAS 2310-98-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-chloropropane, a halogenated alkane with potential applications in organic synthesis. This document consolidates available data on its chemical and physical properties, synthesis, analytical methods, and safety considerations.

Chemical and Physical Properties

This compound is a tertiary haloalkane. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2310-98-7 | [1] |

| Molecular Formula | C₃H₆BrCl | [1] |

| Molecular Weight | 157.44 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Propane, 2-bromo-2-chloro- | [1] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | 94 °C | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 155.93414 Da | [1] |

| Monoisotopic Mass | 155.93414 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 5 | [1] |

| Complexity | 33.9 | [1] |

Synthesis

The primary route for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to 2-chloropropene (B1346963).

Reaction Mechanism

The reaction proceeds via a classic electrophilic addition mechanism, following Markovnikov's rule. The double bond of 2-chloropropene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of the more stable tertiary carbocation, which is then attacked by the bromide ion to yield the final product.

Experimental Protocol (General Procedure)

Materials:

-

2-chloropropene

-

Anhydrous hydrogen bromide (gas or in a suitable solvent like acetic acid)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Gas dispersion tube (if using gaseous HBr)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve 2-chloropropene in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent dropwise with continuous stirring. The reaction is exothermic and should be kept cold to minimize side reactions.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

The following workflow diagram illustrates the general steps for the synthesis and purification of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

-

Column: A C18 or similar reverse-phase column is suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[3] Phosphoric acid or formic acid can be used as a modifier to improve peak shape.[3]

-

Detection: UV detection would be appropriate, although the optimal wavelength would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. While a specific protocol for this compound was not found, a general method can be proposed based on the analysis of similar halogenated alkanes.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be suitable.

-

Carrier Gas: Helium is typically used.

-

Injector and Oven Program: The injector temperature would likely be in the range of 200-250°C. The oven temperature program would start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 200-250°C) to ensure good separation.

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer would scan a mass range appropriate for the expected fragments.

Spectroscopic Data (Predicted)

No experimental spectra for this compound were found in the searched literature. However, based on its structure and data from related compounds, the following spectral characteristics can be predicted.

¹H NMR: A single singlet would be expected for the six equivalent protons of the two methyl groups.

¹³C NMR: Two signals would be anticipated: one for the two equivalent methyl carbons and another for the quaternary carbon bonded to the bromine and chlorine atoms, shifted downfield due to the electronegativity of the halogens.

IR Spectroscopy:

-

C-H stretching vibrations around 2950-3000 cm⁻¹.

-

C-H bending vibrations around 1370-1450 cm⁻¹.

-

C-Br and C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens would be observed. Common fragmentation pathways would likely involve the loss of a bromine radical, a chlorine radical, or a methyl radical.

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 2310-98-7) was found. The following safety information is based on data for structurally related haloalkanes and general laboratory safety practices. It is imperative to handle this compound with caution in a well-ventilated fume hood.

Table 3: General Safety Precautions

| Precaution Category | Recommendations | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | [4][5] |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames. | [4][5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. | [4][5] |

| First Aid | Skin Contact: Immediately wash with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. | [4][5] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous waste. | [6] |

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. organic chemistry - Why does 2-chloropropane's mass spectrum have a peak at 27? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. kscl.co.in [kscl.co.in]

Synthesis and Structural Analysis of 2-Bromo-2-chloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural analysis of 2-Bromo-2-chloropropane, a halogenated hydrocarbon of interest in various chemical research and development applications. This document details synthetic methodologies, purification techniques, and comprehensive structural elucidation based on spectroscopic data.

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving electrophilic addition reactions to alkenes or substitution reactions. The selection of a particular method may depend on the availability of starting materials, desired yield, and purity requirements.

Synthetic Pathways

Two common methods for the preparation of this compound are:

-

Hydrobromination of 2-Chloropropene: This method involves the electrophilic addition of hydrogen bromide (HBr) to 2-chloropropene. The reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon atom of the double bond.

-

Hydrochlorination of 2-Bromopropene (B1265445): Similarly, the addition of hydrogen chloride (HCl) to 2-bromopropene yields this compound, also in accordance with Markovnikov's rule.

Caption: Logical relationship of spectroscopic techniques in the structural elucidation of this compound.

-

¹H NMR Spectroscopy: Due to the symmetry of the molecule, a single signal is expected in the ¹H NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this singlet would be influenced by the electronegativity of the adjacent bromine and chlorine atoms.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals: one for the quaternary carbon atom bonded to both bromine and chlorine, and another for the two equivalent methyl carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the methyl groups. Additionally, absorptions corresponding to the C-Br and C-Cl stretching vibrations will be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak(s) corresponding to the molecular weight of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the loss of a bromine or chlorine radical.

Spectroscopic Analysis of 2-Bromo-2-chloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-2-chloropropane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to serve as a valuable reference for the characterization and identification of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic behaviors of analogous compounds, including 2-bromopropane, 2-chloropropane, and 2-bromo-2-methylpropane.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Singlet | 6H | -CH₃ |

Note: The two methyl groups are chemically equivalent and therefore expected to produce a single signal. The chemical shift is predicted to be downfield from that of propane (B168953) due to the deshielding effects of the adjacent bromine and chlorine atoms.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~30 - 35 | -CH₃ |

| ~60 - 70 | >C(Br)Cl |

Note: Two distinct signals are expected. The quaternary carbon atom bearing the bromine and chlorine is significantly deshielded and thus appears at a lower field.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2900 | Medium-Strong | C-H stretch (alkane) |

| 1450 - 1380 | Medium | C-H bend (alkane) |

| ~700 - 800 | Strong | C-Cl stretch |

| ~600 - 700 | Strong | C-Br stretch |

Note: The carbon-halogen stretching frequencies are characteristic and their presence would be a strong indicator for the structure.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 156/158/160 | Low | [M]⁺ (Molecular ion) |

| 121/123 | High | [M - Cl]⁺ |

| 77 | High | [M - Br]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a haloalkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and to avoid interfering signals in the spectrum.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the discussed spectroscopic methods.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to 2-Bromo-2-chloropropane (C₃H₆BrCl)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, analysis, and safety considerations for 2-bromo-2-chloropropane. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

This compound, a halogenated alkane, possesses a tertiary carbon atom bonded to both a bromine and a chlorine atom. This structure dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2310-98-7 | [2][3] |

| Molecular Formula | C₃H₆BrCl | [2][3] |

| Molecular Weight | 157.44 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | [3] |

| Density | 1.533 g/cm³ | [2] |

| Boiling Point | 94 - 95.6 °C | [2][4] |

| Refractive Index | 1.467 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.38 | [5] |

| SMILES | CC(C)(Cl)Br | [1] |

| InChIKey | YSQXISYCKHFJFJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While multiple synthetic routes are noted in chemical databases, a common laboratory-scale synthesis involves the addition of hydrogen bromide to 2-chloropropene (B1346963). Another documented method is the haloform-type reaction of N-bromo-2-chloro-2-methylpropanamide.

Experimental Protocol: Synthesis from 2-Chloropropene (General Procedure)

This protocol is a generalized procedure based on the principles of electrophilic addition to alkenes.

-

Reaction Setup: In a fume hood, a solution of 2-chloropropene in a suitable inert solvent (e.g., dichloromethane) is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled in an ice bath.

-

Addition of Hydrogen Bromide: Gaseous hydrogen bromide is bubbled through the solution at a slow, steady rate. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

References

A Technical Guide to the Physical Properties of 2-Bromo-2-chloropropane

Introduction

2-Bromo-2-chloropropane (CAS No: 2310-98-7) is a tertiary haloalkane containing both bromine and chlorine substituents.[1][2] As a halogenated hydrocarbon, its physical properties are of significant interest in various chemical, research, and drug development applications. The presence of two different halogens on a compact propane (B168953) backbone influences its intermolecular forces, and consequently, its physical characteristics such as boiling point, density, and vapor pressure. This guide provides a detailed overview of the key physical properties of this compound, methodologies for their experimental determination, and the molecular principles governing these characteristics.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for handling, process design, and theoretical modeling of the compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 2310-98-7 | [1][2] |

| Molecular Formula | C₃H₆BrCl | [1][2][3][4] |

| Molecular Weight | 157.44 g/mol | [1][3][4] |

| Boiling Point | 94 - 95.6 °C (367.15 - 368.75 K) at 760 mmHg | [1][5] |

| Density | 1.533 g/cm³ | [1] |

| Flash Point | 17.5 °C | [1] |

| Vapor Pressure | 51.6 mmHg at 25 °C | [1] |

| Refractive Index | 1.467 | [1] |

Boiling Point Determination: Experimental Protocol

The accurate determination of a boiling point is fundamental to characterizing a liquid substance. The Thiele tube method is a convenient and widely used technique, particularly when only a small sample volume is available.[6]

Objective: To determine the boiling point of this compound using the Thiele tube method.

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Small diameter test tube (e.g., 4-inch)

-

Capillary tube (sealed at one end)

-

Sample of this compound (~0.5 mL)

-

Bunsen burner or other heat source

-

Clamp and stand

Methodology:

-

Apparatus Setup:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Securely clamp the Thiele tube to a stand.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heat circulation.[6]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles.[6]

-

Continue heating until the temperature is slightly above the expected boiling point. A rapid and continuous stream of bubbles will emerge from the capillary tube, indicating that the vapor pressure of the sample has overcome the atmospheric pressure.[6]

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease as the temperature drops.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This is the point where the external atmospheric pressure equals the vapor pressure of the substance.

-

Record this temperature. For accuracy, the experiment can be repeated using the same sample.

-

Factors Influencing Haloalkane Boiling Points

The boiling point of a haloalkane is determined by the strength of its intermolecular forces. Compared to their parent alkanes, haloalkanes exhibit higher boiling points due to increased molecular mass and stronger intermolecular attractions.[7][8] The key factors are visualized in the diagram below.

Caption: Logical diagram of factors affecting haloalkane boiling points.

Discussion of Factors:

-

Molecular Mass and Halogen Type: The boiling point of haloalkanes increases with the atomic mass of the halogen.[7][9] This is because heavier halogens (like bromine and iodine) have larger electron clouds, which increases the strength of London dispersion forces. For a given alkyl group, the boiling point order is R-I > R-Br > R-Cl > R-F.[9]

-

Dipole-Dipole Interactions: The carbon-halogen bond is polar, leading to dipole-dipole interactions between molecules, which are stronger than the forces in nonpolar alkanes.[8]

-

Molecular Shape (Branching): For isomeric haloalkanes, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening the Van der Waals forces and resulting in a lower boiling point.[7][9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. Propane, 2-bromo-2-chloro- | C3H6BrCl | CID 75328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

Computational Chemistry Analysis of 2-Bromo-2-chloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational chemistry analysis of 2-bromo-2-chloropropane. Due to a notable absence of specific in-depth computational studies on this molecule in publicly available literature, this document establishes a foundational framework for such an analysis. It outlines the pertinent physical and chemical properties, details appropriate computational methodologies, and presents expected quantitative data based on established theoretical principles and analysis of analogous molecules. This guide is intended to serve as a robust starting point for researchers initiating computational investigations into this compound, providing both a summary of known information and a roadmap for future research.

Introduction

This compound (C₃H₆BrCl) is a halogenated alkane with the CAS number 2310-98-7.[1][2][3][4] Its structure features a central carbon atom bonded to both a bromine and a chlorine atom, as well as two methyl groups. This geminal dihalide arrangement makes it an interesting subject for computational analysis, particularly concerning its reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties at a molecular level is crucial for its potential applications in synthesis and as an intermediate in various chemical processes.

This guide will detail the expected outcomes of a thorough computational investigation, presenting data in a structured format and outlining the methodologies required to obtain such results.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of this compound is presented in Table 1. These values serve as a baseline for comparison with computationally derived data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆BrCl | [NIST WebBook, PubChem][1][3] |

| Molecular Weight | 157.44 g/mol | [PubChem][3] |

| CAS Registry Number | 2310-98-7 | [NIST WebBook, PubChem][1][3] |

| IUPAC Name | This compound | [PubChem][3] |

| Boiling Point | 364.10 ± 0.50 K (91°C) | [Cheméo][5] |

| Calculated LogP | 2.3 | [PubChem][3] |

| Enthalpy of Vaporization | 31.80 kJ/mol (Joback Calculated) | [Cheméo][5] |

| Standard Gibbs Free Energy of Formation | -20.39 kJ/mol (Joback Calculated) | [Cheméo][5] |

Computational Methodology

A standard and effective approach for the computational analysis of a small organic molecule like this compound involves Density Functional Theory (DFT). The following workflow is recommended.

Caption: A typical workflow for the computational analysis of this compound.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

-

Method: The B3LYP hybrid functional is a common and reliable choice for such systems.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended to accurately describe the electronic structure, especially around the heavy halogen atoms.

-

Procedure: a. An initial 3D structure of this compound is generated. b. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. c. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Predicted Computational Data

While specific published data is unavailable, the following tables present the expected quantitative results from the aforementioned computational protocol. These predictions are based on typical values for similar halogenated alkanes.

Molecular Geometry

The optimized molecular geometry will provide key structural parameters.

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~ 1.95 - 2.00 |

| C-Cl | ~ 1.78 - 1.82 |

| C-C | ~ 1.53 - 1.55 |

| C-H | ~ 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| Cl-C-Br | ~ 108 - 111 |

| C-C-Br | ~ 107 - 110 |

| C-C-Cl | ~ 107 - 110 |

| C-C-C | ~ 110 - 113 |

| H-C-H | ~ 108 - 110 |

Vibrational Frequencies

Frequency calculations yield the theoretical infrared (IR) and Raman spectra. Key vibrational modes are highlighted below. For comparison, the infrared spectrum of the related molecule 2-bromopropane (B125204) shows characteristic C-H stretching vibrations from 2975 to 2845 cm⁻¹ and a strong C-Br stretching vibration around 550 cm⁻¹.[6]

Table 3: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (asymmetric) | 2980 - 3000 | Strong (IR) |

| C-H Stretch (symmetric) | 2880 - 2900 | Medium (IR) |

| CH₃ Bend (asymmetric) | 1450 - 1470 | Medium (IR) |

| CH₃ Bend (symmetric) | 1370 - 1390 | Medium (IR) |

| C-C Stretch | 900 - 1100 | Medium-Weak (IR) |

| C-Cl Stretch | 650 - 750 | Strong (IR) |

| C-Br Stretch | 550 - 650 | Strong (IR) |

Reactivity and Decomposition

The NIST Chemistry WebBook provides thermochemical data for several reactions involving this compound, suggesting potential decomposition pathways.[1][2] These reactions could be further investigated computationally to determine activation energies and transition state geometries.

Caption: Thermochemically documented reaction pathways for this compound.[1]

Experimental Protocols for Synthesis and Analysis

While detailed protocols for this compound are not abundant, general methods for the synthesis of mixed haloalkanes can be adapted.

Protocol 2: Synthesis via Halogenation (Conceptual)

A potential synthesis route could involve the free-radical halogenation of propane (B168953) using a mixture of bromine and chlorine.[7] However, this method would likely produce a mixture of halogenated propanes, requiring purification.[7] A more controlled synthesis might involve the reaction of 2-bromo-2-methylpropanamide (B1266605) with a chlorinating agent.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[4]

-

Column: Newcrom R1.[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]

-

Detection: UV-Vis detector.

-

Application: This method is suitable for purity analysis and can be scaled for preparative separation or used in pharmacokinetic studies.[4]

Conclusion and Future Directions

This technical guide has synthesized the available information on this compound and provided a detailed framework for its computational analysis. While experimental data is sparse and dedicated computational studies are currently lacking, the methodologies and expected results outlined here offer a clear path for future research.

A thorough computational study, following the protocols described, would provide valuable insights into the structural, vibrational, and reactive properties of this molecule. Such a study would be a significant contribution to the understanding of polyhalogenated alkanes and would provide essential data for chemists working in synthesis and materials science. It is recommended that future work focus on performing high-level DFT calculations to generate the quantitative data predicted in this guide and to explore the kinetics and thermodynamics of its decomposition pathways.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Propane, 2-bromo-2-chloro- | C3H6BrCl | CID 75328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound (CAS 2310-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermochemistry of 2-Bromo-2-chloropropane Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a tertiary haloalkane, and its reactions are of significant interest in synthetic chemistry and mechanistic studies. Understanding the thermochemistry of its reactions, such as nucleophilic substitution and elimination, is crucial for optimizing reaction conditions, predicting product distributions, and ensuring process safety. This technical guide provides a comprehensive overview of the available thermochemical data, detailed experimental protocols for key reactions, and visualizations of the underlying reaction mechanisms.

Thermochemical Data

The thermochemical properties of this compound and its reactions are essential for quantitative analysis. The following tables summarize both experimental and computationally derived data.

Table 1: Thermochemical Properties of this compound

| Property | Value | Units | Method |

| Standard Gibbs Free Energy of Formation (g) | -20.39 | kJ/mol | Joback Method (Computational)[1] |

| Standard Enthalpy of Formation (g) | -103.41 | kJ/mol | Joback Method (Computational)[1] |

| Enthalpy of Fusion | 5.59 | kJ/mol | Joback Method (Computational)[1] |

| Enthalpy of Vaporization | 31.80 | kJ/mol | Joback Method (Computational)[1] |

| Normal Boiling Point | 363.6 - 364.6 | K | Experimental[2] |

Table 2: Enthalpy of Reactions for this compound

| Reaction | ΔrH° | Units | Phase | Method | Reference |

| 2 C₃H₆BrCl → C₃H₆Br₂ + C₃H₆Cl₂ | -1.3 | kJ/mol | Liquid | Equilibrium in a Flow Reactor | [3][4] |

| C₃H₆BrCl → C₃H₅Br + HCl | 62.6 | kJ/mol | Liquid | Equilibrium in a Flow Reactor | [3][4] |

Reaction Mechanisms and Pathways

This compound, as a tertiary haloalkane, can undergo both nucleophilic substitution (SN1) and elimination (E2) reactions. The preferred pathway is influenced by the reaction conditions, such as the nature of the nucleophile/base and the solvent.

Nucleophilic Substitution (SN1) Pathway

The SN1 reaction is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored in the presence of a weak nucleophile and a polar protic solvent.

References

An In-depth Technical Guide on the Stability and Decomposition of 2-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a tertiary haloalkane, a class of compounds often utilized as intermediates in organic synthesis. The stability of such molecules is a critical parameter in their application, particularly in the context of drug development and manufacturing, where understanding degradation pathways is essential for ensuring product purity and shelf-life. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, focusing on its behavior under hydrolytic, thermal, and photolytic stress. The document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the decomposition pathways.

Stability and Decomposition Pathways

The stability of this compound is influenced by several factors, including the polarity of the solvent, temperature, and exposure to light. Its decomposition can proceed through various mechanisms, primarily solvolysis (hydrolysis), elimination, and radical cleavage.

Solvolysis (Hydrolysis)

In polar protic solvents such as water, this compound readily undergoes solvolysis. Due to its tertiary structure, the reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway involves the formation of a relatively stable tertiary carbocation intermediate, which is the rate-determining step. The carbocation then rapidly reacts with a nucleophile (e.g., a water molecule) to form the corresponding alcohol.

The temperature dependence of the solvolysis of this compound in heavy water (D2O) has been studied, and the activation parameters have been determined. These parameters provide insight into the energetics of the transition state and support the SN1 mechanism.[1]

Thermal Decomposition

Under thermal stress, this compound can undergo decomposition through at least two distinct pathways in the liquid phase: disproportionation and dehydrochlorination.[2]

-

Disproportionation: In this reaction, two molecules of this compound react to form one molecule of 2,2-dibromopropane (B1583031) and one molecule of 2,2-dichloropropane.

-

Dehydrochlorination: This elimination reaction involves the removal of a hydrogen atom and a chlorine atom to form isopropenyl bromide and hydrogen chloride.

At higher temperatures in the gas phase, dehydrohalogenation to form alkenes (propyne and allene) is a common decomposition pathway for similar haloalkanes.[3][4][5]

Photolytic Decomposition

Quantitative Data

The following tables summarize the available quantitative data on the decomposition of this compound.

| Parameter | Value | Conditions | Reference |

| Solvolysis in D2O | |||

| ΔH≠ | Data not available in snippet | D2O | [1] |

| ΔS≠ | Data not available in snippet | D2O | [1] |

| ΔCp≠ | Data not available in snippet | D2O | [1] |

| Thermal Decomposition | |||

| ΔrH° (Disproportionation) | -1.3 kJ/mol | Liquid phase | [2][6] |

| ΔrH° (Dehydrochlorination) | 62.6 kJ/mol | Liquid phase | [2][6] |

Note: Specific rate constants for the solvolysis of this compound were not available in the searched literature snippets. The referenced study indicates their determination, but the numerical values were not provided.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and decomposition of this compound. These protocols are based on standard techniques for the analysis of haloalkanes and can be adapted for specific research needs.

Synthesis of this compound

While several synthetic routes are possible, a common method involves the halogenation of a suitable precursor. One potential route starts from 2-chloro-2-propanol.

Materials:

-

2-Chloro-2-propanol

-

Phosphorus tribromide (PBr3) or hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 2-chloro-2-propanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide or concentrated hydrobromic acid to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over ice water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

Analysis of Solvolysis (Hydrolysis) by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.

Workflow for NMR Kinetic Analysis

Procedure:

-

Prepare a solution of this compound in a deuterated solvent (e.g., D2O for hydrolysis studies).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

-

Acquire a series of 1H NMR spectra at regular time intervals.

-

Process the spectra to obtain clear peaks for the reactant and the expected product(s).

-

Integrate the signals corresponding to a specific proton environment in both the reactant and the product.

-

The decrease in the integral of the reactant signal and the increase in the integral of the product signal over time can be used to calculate the reaction rate constant.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile decomposition products.

Workflow for GC-MS Analysis

Procedure:

-

Subject a sample of this compound to the desired stress condition (e.g., heat in a sealed vial for a specified time).

-

If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Concentrate the organic extract to a suitable volume.

-

Inject an aliquot of the extract into the GC-MS system.

-

The components of the mixture are separated based on their boiling points and interaction with the GC column's stationary phase.

-

As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.

-

The retention time in the chromatogram provides an additional parameter for identification.

Conclusion

This compound is a reactive tertiary haloalkane that undergoes decomposition through several pathways. In aqueous environments, its stability is limited by a relatively facile SN1 hydrolysis reaction. Thermally, it can undergo disproportionation and elimination reactions. While specific photolytic data is scarce, homolytic cleavage of the carbon-halogen bonds is the anticipated primary photochemical process. A thorough understanding of these decomposition pathways and the factors that influence them is crucial for the effective use of this compound in synthetic applications and for controlling its potential degradation in pharmaceutical and other chemical formulations. The experimental protocols outlined in this guide provide a framework for further investigation into the stability and decomposition of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene | NIST [nist.gov]

- 4. Thermal decomposition of 2-bromopropene, and 2-chloropropene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. This compound [webbook.nist.gov]

Quantum Chemical Insights into 2-Bromo-2-chloropropane: A Theoretical Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical investigation of 2-bromo-2-chloropropane, a halogenated propane (B168953) derivative of interest in various chemical contexts. Due to the limited availability of specific experimental and computational studies directly focused on this compound in publicly accessible literature, this document outlines the foundational principles and a generalized workflow for its quantum chemical analysis. The methodologies and data presentation formats described herein serve as a comprehensive template for researchers aiming to conduct and report on such computational investigations. While specific quantitative results for this compound are not detailed due to a lack of published studies, this guide provides the framework for obtaining and interpreting such data, which is crucial for understanding its molecular structure, reactivity, and potential applications.

Introduction

This compound (C₃H₆BrCl) is a halogenated alkane with a chiral center, making it a molecule of interest for stereoselective reactions and as a potential building block in organic synthesis.[1] Its structural and electronic properties, governed by the presence of two different halogen atoms on the same carbon, dictate its reactivity and potential interactions in chemical and biological systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental work and accelerate research and development.

This guide outlines the standard computational protocols for a thorough quantum chemical analysis of this compound. The focus is on the application of Density Functional Theory (DFT), a widely used method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Methodologies: A Generalized Computational Protocol

The following section details a typical workflow for the quantum chemical analysis of this compound. This protocol is based on established practices in computational chemistry for similar halogenated organic compounds.

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

-

Initial Structure Construction: An initial 3D structure of this compound is built using a molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized using a selected level of theory and basis set. A common and effective choice for such molecules is the B3LYP functional with a 6-311+G(d,p) basis set. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a range of molecular properties can be calculated.

Protocol:

-

Vibrational Spectra: The results of the frequency calculation provide the theoretical infrared (IR) and Raman vibrational frequencies. These can be compared with experimental spectra for validation of the computational model.

-

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Templates for Quantitative Analysis

The quantitative data obtained from the calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for summarizing the key findings of a computational study on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C-C | [Calculated Value] |

| C-H | [Calculated Value] |

| C-Br | [Calculated Value] |

| C-Cl | [Calculated Value] |

| Bond Angles | |

| C-C-C | [Calculated Value] |

| H-C-H | [Calculated Value] |

| Br-C-Cl | [Calculated Value] |

| Dihedral Angles | |

| H-C-C-H | [Calculated Value] |

| Br-C-C-H | [Calculated Value] |

| Cl-C-C-H | [Calculated Value] |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C-H stretch] |

| 2 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C-C stretch] |

| 3 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C-Br stretch] |

| 4 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C-Cl stretch] |

| ... | ... | ... | ... | ... |

Table 3: Electronic and Thermochemical Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy (eV) | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] |

| Dipole Moment (Debye) | [Calculated Value] |

| Thermochemical Properties (298.15 K, 1 atm) | |

| Zero-point vibrational energy (kcal/mol) | [Calculated Value] |

| Enthalpy (kcal/mol) | [Calculated Value] |

| Gibbs Free Energy (kcal/mol) | [Calculated Value] |

| Entropy (cal/mol·K) | [Calculated Value] |

Visualization of Computational Workflow

A clear workflow diagram is essential for communicating the logical sequence of a computational study. The following diagram, generated using the DOT language, illustrates a standard workflow for quantum chemical calculations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-2-chloropropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane (CAS No. 2310-98-7) is a geminal dihalopropane, a class of compounds with unique reactivity that makes them valuable intermediates in organic synthesis.[1][2][3] Its tertiary carbon center, substituted with two different halogen atoms, offers distinct pathways for nucleophilic substitution, elimination, and radical reactions. This document provides an overview of its applications, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | [1][3][4] |

| Molecular Weight | 157.44 g/mol | [1][3][4] |

| CAS Number | 2310-98-7 | [1][3][4] |

| Boiling Point | 94 °C | [2] |

| IUPAC Name | This compound | [3] |

Applications in Organic Synthesis

This compound serves as a versatile building block in several key areas of organic synthesis, primarily due to the differential reactivity of the bromine and chlorine atoms and the steric hindrance around the tertiary carbon.

Nucleophilic Substitution and Elimination Reactions

As a tertiary haloalkane, this compound is prone to both nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The choice of reaction conditions, particularly the nature of the nucleophile/base and the solvent, dictates the major product.

-

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo SN1 reactions. The reaction proceeds through a relatively stable tertiary carbocation intermediate. The bromide ion is a better leaving group than the chloride ion, suggesting that initial substitution will likely involve the cleavage of the C-Br bond.

-

Elimination Reactions: With a strong, bulky base, elimination reactions are favored to produce isopropenyl bromide or isopropenyl chloride. The thermocatalytic decomposition of this compound can yield isopropenyl bromide and hydrogen chloride.[1][5]

Generation of the 2-Propyl Radical

Under radical conditions, typically initiated by light or a radical initiator, the weaker carbon-bromine bond in this compound can undergo homolytic cleavage to generate the 2-propyl radical. This radical can then participate in various radical-mediated transformations.

Precursor for Carbene Synthesis

Experimental Protocols

The following protocols are based on general procedures for similar compounds and should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of 2-Chloro-2-phenylpropane via Friedel-Crafts Alkylation

This protocol describes a potential application of this compound as an alkylating agent in a Friedel-Crafts reaction. The reaction is expected to proceed via the formation of a tertiary carbocation, which then alkylates the aromatic ring. Due to the higher reactivity of the C-Br bond with a Lewis acid, selective formation of the chloro-alkane is anticipated.

Materials:

-

This compound

-

Benzene (B151609) (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous benzene (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford 2-chloro-2-phenylpropane.

Expected Product Characterization:

-

¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H, Ar-H), 1.7 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃): δ 145.0, 128.5, 127.8, 126.5, 70.0, 32.0.

-

MS (EI): m/z (%) = 154 (M⁺), 119, 91.

Table 2: Quantitative Data for Friedel-Crafts Alkylation

| Parameter | Value |

| Reactant Ratio (this compound:Benzene:AlCl₃) | 1 : 1.2 : 1.1 |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-70% (estimated) |

Protocol 2: Elimination Reaction of this compound to form 2-Chloropropene (B1346963)

This protocol outlines the base-induced elimination of HBr from this compound to yield 2-chloropropene. A strong, non-nucleophilic base is used to favor elimination over substitution.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (B103910) (anhydrous)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Heat the mixture to 50 °C to ensure complete dissolution of the base.

-

Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous tert-butanol to the reaction mixture.

-

After the addition, heat the reaction mixture to reflux (approx. 82 °C) for 2-3 hours. Monitor the reaction by GC-MS.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product.

-

Purify the resulting 2-chloropropene by fractional distillation.

Expected Product Characterization:

-

¹H NMR (CDCl₃): δ 5.4 (s, 1H), 5.2 (s, 1H), 2.1 (s, 3H).

-

Boiling point of 2-chloropropene: 22-23 °C.

Table 3: Quantitative Data for Elimination Reaction

| Parameter | Value |

| Reactant Ratio (this compound:t-BuOK) | 1 : 1.5 |

| Reaction Temperature | Reflux in tert-butanol (~82 °C) |

| Reaction Time | 2-3 hours |

| Expected Yield | 70-80% (estimated) |

Visualizations

The following diagrams illustrate the key reaction pathways of this compound.

References

Application Notes and Protocols for 2-Bromo-2-chloropropane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane (C₃H₆BrCl) is a geminal dihaloalkane, a class of organic compounds that hold potential as alkylating agents in synthetic chemistry.[1] Its structure, featuring two different halogen atoms on the same tertiary carbon, suggests a unique reactivity profile that can be exploited for the introduction of the 2-chloro-2-propyl moiety into various molecular scaffolds. These application notes provide a theoretical framework and illustrative protocols for the use of this compound as an alkylating agent, based on the established reactivity of tertiary haloalkanes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃H₆BrCl |

| Molecular Weight | 157.44 g/mol [2] |

| CAS Number | 2310-98-7[2] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Reactivity and Mechanistic Considerations

As a tertiary haloalkane, this compound is expected to react primarily through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation.[3] The bromide ion is a better leaving group than the chloride ion, suggesting that initial reactions will likely involve the cleavage of the C-Br bond. However, under strongly basic conditions, an E2 elimination pathway to form 2-chloropropene (B1346963) can also be a competing reaction. The choice of nucleophile, solvent, and temperature will be critical in directing the reaction towards the desired alkylation product.

Application Note 1: N-Alkylation of Amines

Objective: To introduce the 2-chloro-2-propyl group onto a primary or secondary amine, forming a tertiary amine. This functional group can be a key structural motif in pharmacologically active compounds.

Theoretical Reaction:

The initial product is an ammonium (B1175870) salt, which can be neutralized to yield the free amine.

Illustrative Experimental Protocol: Synthesis of N-(2-chloro-2-propyl)diethylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (B46881) (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile (B52724) or THF.

-

Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the diethyl(2-chloro-2-propyl)ammonium bromide salt.

-

Neutralization and Extraction: Dissolve the crude salt in water and neutralize with a mild base such as sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-(2-chloro-2-propyl)diethylamine.

Application Note 2: S-Alkylation of Thiols

Objective: To synthesize 2-chloro-2-propyl thioethers, which are valuable intermediates in the synthesis of various sulfur-containing compounds.

Theoretical Reaction:

A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

Illustrative Experimental Protocol: Synthesis of (2-chloro-2-propyl)(phenyl)sulfane

-

Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in a suitable solvent like ethanol (B145695) or DMF. Add a base such as sodium ethoxide or sodium hydride (1.0 equivalent) at 0 °C to generate the sodium thiophenolate.

-

Alkylation: To the stirred solution of the thiophenolate, add this compound (1.05 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting thiol is consumed, as monitored by TLC.

-

Quenching and Extraction: Quench the reaction by adding water. Extract the mixture with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography to obtain (2-chloro-2-propyl)(phenyl)sulfane.

Application Note 3: Friedel-Crafts Alkylation of Arenes

Objective: To introduce the 2-chloro-2-propyl group onto an aromatic ring, forming a substituted benzene (B151609) derivative. This is a classic method for forming carbon-carbon bonds with aromatic systems.

Theoretical Reaction:

A Lewis acid catalyst is required to facilitate the formation of the tertiary carbocation electrophile.

Illustrative Experimental Protocol: Synthesis of (2-chloro-2-propyl)benzene

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an excess of dry benzene (which acts as both solvent and reactant) at 0 °C.

-

Addition of Alkylating Agent: Add this compound (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 5 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction's progress by GC-MS.

-

Hydrolysis: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer with benzene. Combine the organic fractions and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation. The resulting crude product can be purified by vacuum distillation to yield (2-chloro-2-propyl)benzene.

Quantitative Data Summary (Theoretical)

The following table summarizes the theoretical reactants, products, and general conditions for the illustrative protocols. Note that yields are hypothetical and would need to be determined experimentally.

| Application | Nucleophile/Substrate | Product | Catalyst/Base | Solvent | Expected Yield Range |

| N-Alkylation | Diethylamine | N-(2-chloro-2-propyl)diethylamine | - | Acetonitrile | Moderate to Good |

| S-Alkylation | Thiophenol | (2-chloro-2-propyl)(phenyl)sulfane | Sodium Ethoxide | Ethanol | Good to Excellent |

| Friedel-Crafts | Benzene | (2-chloro-2-propyl)benzene | AlCl₃ | Benzene | Moderate |

Visualizations

Conclusion

While specific, documented protocols for the use of this compound as an alkylating agent are not widely available in the literature, its structural features as a tertiary geminal dihaloalkane allow for the prediction of its reactivity. The illustrative protocols provided herein offer a starting point for researchers interested in exploring its synthetic utility. Experimental validation is necessary to determine optimal reaction conditions, yields, and the selectivity of C-Br versus C-Cl bond cleavage. The potential for competing elimination reactions should also be carefully considered and controlled through the judicious choice of reaction parameters.

References

Application Notes and Protocols for Radical Reactions Involving 2-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning radical reactions involving 2-bromo-2-chloropropane. The information is intended to guide researchers in understanding and utilizing this compound in various radical-mediated chemical transformations.

Introduction